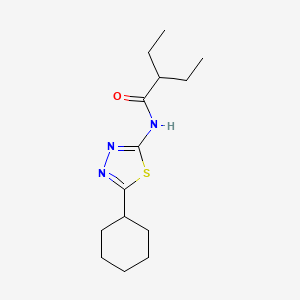![molecular formula C13H9ClF3N3O B5879807 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea, commonly known as triflumuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture and pest control due to its effectiveness against various insect pests. Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects, ultimately leading to their death.
Aplicaciones Científicas De Investigación
Triflumuron has been widely studied for its effectiveness against various insect pests, including termites, cockroaches, and ants. It has also been investigated for its potential use in controlling mosquito populations. Triflumuron has been shown to be highly effective in controlling these pests, with low toxicity to non-target organisms.
Mecanismo De Acción
Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. Chitin is essential for the growth and development of insects, and without it, they are unable to molt or develop a new exoskeleton. Triflumuron disrupts the chitin synthesis process by inhibiting the enzyme chitin synthase, ultimately leading to the death of the insect.
Biochemical and Physiological Effects
Triflumuron has been shown to have low toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms, including fish and crustaceans. Triflumuron has been shown to accumulate in sediments, where it can persist for long periods of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triflumuron is a highly effective pesticide that has been extensively studied for its use in pest control. It is relatively easy to synthesize and has low toxicity to mammals and other non-target organisms. However, its use can have adverse effects on aquatic organisms, and it may not be suitable for use in certain environments.
Direcciones Futuras
There are several areas of research that could be explored in the future to further our understanding of triflumuron and its potential applications. One area of research could be the development of new synthesis methods to improve the yield and purity of the final product. Another area of research could be the investigation of the potential use of triflumuron in controlling other insect pests, such as mosquitoes and flies. Additionally, further research could be conducted to investigate the potential effects of triflumuron on non-target organisms and the environment.
Métodos De Síntesis
Triflumuron can be synthesized through a multistep process starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with potassium hydroxide. The resulting product is then reacted with phenyl isocyanate to form N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea. The synthesis of triflumuron has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-6-8(13(15,16)17)7-18-11(10)20-12(21)19-9-4-2-1-3-5-9/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKWVYLIVFTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3-phenyl-urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)



